Fluorescent Brightener 181
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 181 typically involves the reaction of 4,4’-dinitrostilbene-2,2’-disulfonic acid with cyanuric chloride and subsequent reduction of the nitro groups to amines. This is followed by condensation with 2,2’-bisbenzoxazole . The reaction conditions often include the use of solvents like diethylene glycol instead of water to increase yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes sulfonation, reduction, and condensation steps, with careful monitoring of temperature, pH, and reaction times to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during its synthesis
Common Reagents and Conditions:
Oxidation: Reagents like sodium hypochlorite can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: Cyanuric chloride is commonly used in substitution reactions during the synthesis
Major Products Formed: The major products formed from these reactions include various intermediates like 4,4’-dinitrostilbene-2,2’-disulfonic acid and the final product, this compound .
Scientific Research Applications
Fluorescent Brightener 181 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples to enhance visibility under a microscope.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and appearance of products .
Mechanism of Action
The mechanism of action of Fluorescent Brightener 181 involves the absorption of ultraviolet light and re-emission of blue lightThis property makes it effective in enhancing the brightness and appearance of materials .
Comparison with Similar Compounds
Fluorescent Brightener 181 is compared with other similar compounds such as:
Fluorescent Brightener 28 (Calcofluor White M2R): Used primarily in the textile industry for whitening fabrics.
Fluorescent Brightener 119: Known for its high stability and used in plastics.
Fluorescent Brightener 220: Commonly used in detergents for its excellent whitening properties
Uniqueness: this compound is unique due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in a wide range of applications. Its chemical stability and compatibility with various materials further enhance its utility .
Properties
CAS No. |
12224-37-2 |
---|---|
Molecular Formula |
AlCl2HO |
Molecular Weight |
0 |
Synonyms |
Fluorescent Brightener 181 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.